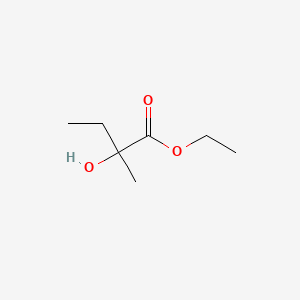![molecular formula C48H20 B1614915 Benzo[1,2,3-bc:4,5,6-b'c']dicoronene CAS No. 98570-53-7](/img/structure/B1614915.png)
Benzo[1,2,3-bc:4,5,6-b'c']dicoronene
Vue d'ensemble
Description
Benzo[1,2,3-bc:4,5,6-b’c’]dicoronene, also known as Dicoronylene, is a very large polycyclic aromatic hydrocarbon . It has 15 rings and is a brick-red solid . Its molecular formula is C48H20 .
Synthesis Analysis
Dicoronylene was first observed in the solid residue produced in coal gasification . This residue contained large amounts of coronene and ovalene . After these were extracted and identified, a reddish residue remained, which was sparingly soluble in organic solvents . Elemental analysis indicated that it was most likely the condensed dimer of coronene . Dicoronylene was later discovered to occur as a by-product of the catalytic hydrocracking used in petroleum processing . It is formed when two coronene molecules fuse .Molecular Structure Analysis
The molecular structure of Dicoronylene is complex due to its large size . It undergoes a Diels–Alder reaction with maleic anhydride on one or both of the central bay regions on either side of the bridging ring . The double bond of maleic anhydride forms two carbon–carbon bonds on the ends of the bay region, making a new six-membered ring .Chemical Reactions Analysis
Dicoronylene undergoes a Diels–Alder reaction with maleic anhydride on one or both of the central bay regions on either side of the bridging ring . The double bond of maleic anhydride forms two carbon–carbon bonds on the ends of the bay region, making a new six-membered ring . Heating removes the anhydride as carbon dioxide gas and gives the corresponding 16-ring and 17-ring PAHs .Physical And Chemical Properties Analysis
Dicoronylene is a brick-red solid . It sublimes under high vacuum, between 250 °C and 300 °C . It is moderately soluble in 1,2,4-trichlorobenzene and these solutions have a greenish-yellow fluorescence . Unlike coronene, dicoronylene has symmetrical fluorescence excitation and emission spectra .Applications De Recherche Scientifique
Preparation and Spectroscopic Characterization
- Benzo[1,2,3-bc:4,5,6-b'c']dicoronene has been studied for its UV/VIS absorption spectrum, fluorescence spectrum, and fluorescence quantum yield. Its spectral properties were compared with those of the non-alternant hydrocarbon cyclopenta[1,2-a : 3,4,5-b′c′]dicoronene, revealing insights into the relationships observed in the UV/VIS absorption spectra of alternant and non-alternant polycyclic aromatic hydrocarbons ((Zander & Friedrichsen, 1992)).
Detection in Hydrocracker Streams
- A study has developed a synchronous-scanning fluorescence analysis for detecting dicoronylene benzo[1,2,3-cd:4,5,6-c'd'] dicoronene in hydrocracked oils. This method is significant for identifying this 15-ring polycyclic aromatic hydrocarbon (PAH) at ultratrace levels, which is known to cause fouling problems in such environments due to its extremely low solubility ((Fetzer, 1995)).
Electrocatalytic Oxidation Studies
- Benzoquinone, related to benzo[1,2,3-bc:4,5,6-b'c']dicoronene, has been researched for its role in the electrocatalytic oxidation of ascorbic acid. This study provides an understanding of the kinetic interactions between benzoquinone and other substances, contributing to the broader field of electrochemical sensors and catalysis ((Murthy & Sharma, 1997)).
Optical Properties and Solid Phase Reactions
- Research on the optical properties of benzo[c]cinnoline (Bc) and benzoquinone complexes has shed light on the charge-transfer degree in these complexes. Such studies are crucial for understanding the fundamental properties of materials involving benzoquinone, contributing to material science and photophysics ((Tanaka, Murata, Takeuchi, & Matsuo, 1992)).
Composite Electrode Modification Studies
- Research involving p-benzoquinone immobilized on a composite electrode material highlights the importance of benzoquinone and related compounds in electrochemistry, particularly in the development of novel materials for electrocatalytic applications ((Rocha et al., 2013)).
Fluorescence Emission Spectra and Polarity Probes
- The fluorescence emission spectra of various derivatives of benzo[1,2,3-bc:4,5,6-b'c']dicoronene and related compounds have been analyzed to understand their potential as solvent polarity probe molecules. This research contributes to the analytical applications of these compounds in understanding solvent interactions ((Acree et al., 1990)).
Mécanisme D'action
Safety and Hazards
The formation of Dicoronylene in hydrocracking reactors is a serious problem because its low solubility makes it precipitate in any cooler part of the reactor flow path . This causes plugging of flow lines that require periodic shutdown and removal of the reddish deposits . Dicoronylene is also a constituent of coke formed on hydrocracking catalysts, which reduces their activity .
Orientations Futures
Given the challenges associated with the formation of Dicoronylene in hydrocracking reactors, future research could focus on finding ways to prevent its formation or to manage its effects more effectively . Additionally, further studies could explore the properties and potential applications of Dicoronylene and similar large polycyclic aromatic hydrocarbons .
Propriétés
IUPAC Name |
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H20/c1-5-23-9-13-27-17-31-33-19-29-15-11-25-7-3-22-4-8-26-12-16-30-20-34(46(33)48-43(29)39(25)36(22)40(26)44(30)48)32-18-28-14-10-24-6-2-21(1)35-37(23)41(27)47(45(31)32)42(28)38(24)35/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPWDVCEMZLGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=C7C8=CC9=C1C4=C(C=CC5=C4C4=C(C=C5)C=CC5=CC(=C8C1=C54)C1=C7C6=C3C(=C1)C=C2)C=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348352 | |
| Record name | Benzo[1,2,3-bc:4,5,6-b'c']dicoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2,3-bc:4,5,6-b'c']dicoronene | |
CAS RN |
98570-53-7 | |
| Record name | Benzo[1,2,3-bc:4,5,6-b'c′]dicoronene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98570-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[1,2,3-bc:4,5,6-b'c']dicoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICORONYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BX8DTC7R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1614832.png)
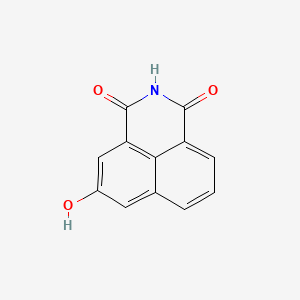
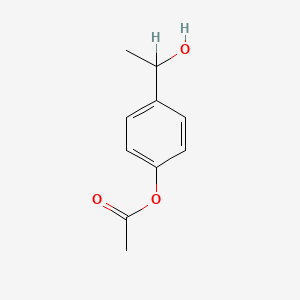
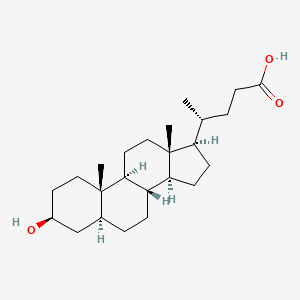

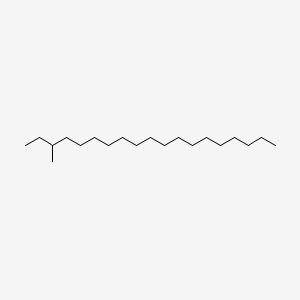
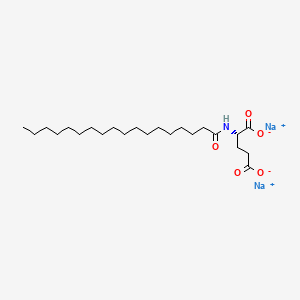
![Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B1614844.png)
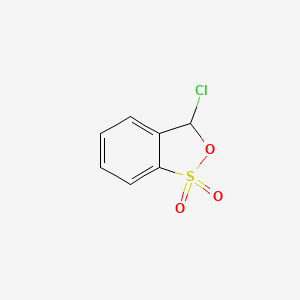
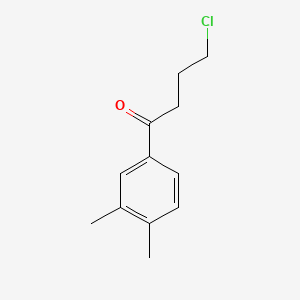
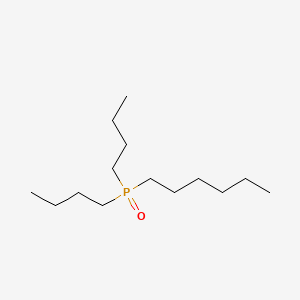
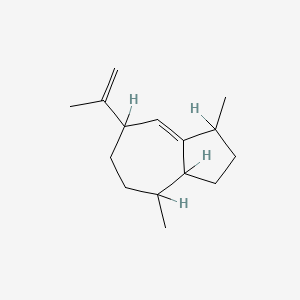
![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)
